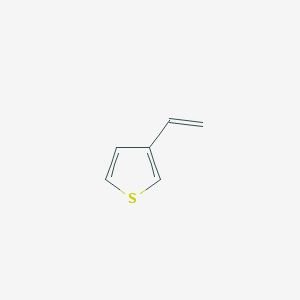

3-Vinylthiophene

Description

Significance of Thiophene (B33073) Derivatives in Contemporary Chemical Science

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. Its derivatives are integral to numerous areas of scientific research and industrial application. The unique electronic characteristics of the thiophene ring, arising from the interplay of its aromaticity and the presence of the sulfur heteroatom, impart valuable properties to molecules containing this moiety.

In medicinal chemistry, the thiophene scaffold is a common feature in a wide array of pharmaceuticals, contributing to their biological activity. nih.govnih.gov Thiophene derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov

Beyond pharmaceuticals, thiophene-based materials are at the forefront of materials science. researchgate.net Their inherent charge-transport capabilities make them ideal components for organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netrsc.org The ability to tune the electronic and optical properties of these materials through chemical modification of the thiophene ring allows for the rational design of materials with specific functionalities. researchgate.net

Overview of Vinylthiophenes in Organic Chemistry

Vinylthiophenes are a subclass of thiophene derivatives characterized by the presence of a vinyl group (–CH=CH2) attached to the thiophene ring. This vinyl substituent provides a reactive handle for a variety of chemical transformations, most notably polymerization. The position of the vinyl group on the thiophene ring (either at the 2- or 3-position) significantly influences the properties and reactivity of the resulting monomer and the polymers derived from it.

The vinyl group can participate in various reactions, including addition reactions, cycloadditions, and, most importantly, polymerization to form poly(vinylthiophene). The resulting polymers are of significant interest due to their potential as conducting and semiconducting materials, combining the properties of a poly-vinyl backbone with the electronic characteristics of the pendant thiophene rings.

Current Research Landscape of 3-Vinylthiophene

Current research on this compound is largely centered on its application as a monomer for the synthesis of advanced polymeric materials. acs.orgacs.org Scientists are exploring various polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, to create well-defined polymers with controlled molecular weights and low polydispersity. acs.orgacs.org These controlled polymerization methods allow for the synthesis of block copolymers, where a block of poly(this compound) can be combined with other polymer blocks to create materials with tailored properties for specific applications. acs.org

Furthermore, research is ongoing to modify the this compound monomer itself, for instance, by introducing additional functional groups to the thiophene ring. acs.org These modifications can fine-tune the electronic properties of the resulting polymers, enhancing their performance in electronic devices. The development of novel synthetic routes to this compound and its derivatives that are more efficient and scalable is also an active area of investigation. researchgate.netwinona.edu

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | 3-ethenylthiophene nih.gov |

| Synonyms | This compound, Thiophene, 3-ethenyl- nih.gov |

| CAS Number | 13679-64-6 nih.gov |

| Molecular Formula | C6H6S nih.gov |

| Molecular Weight | 110.18 g/mol nih.gov |

| Appearance | Colorless to pale yellow liquid thegoodscentscompany.com |

| Boiling Point | 151.0-152.0 °C at 760 mmHg thegoodscentscompany.comchemsrc.com |

| Density | 1.05 g/cm³ chemsrc.com |

| Flash Point | 29.2 °C chemsrc.com |

| Solubility | Soluble in alcohol; sparingly soluble in water (521.5 mg/L at 25 °C) thegoodscentscompany.com |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes, often involving the dehydration of a corresponding ethanol (B145695) precursor or the elimination of a leaving group from an ethyl-substituted thiophene.

One common method involves a two-step process starting from 3-(2-ethanol)thiophene. This precursor is first converted to 3-(2-bromoethyl)thiophene (B1589064). Subsequent treatment of this intermediate with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like tetraglyme, leads to the elimination of hydrogen bromide to form this compound in good yield. researchgate.net

Another well-established synthetic pathway is the Wittig reaction. acs.org This method utilizes the reaction of 3-thiophenecarboxaldehyde (B150965) with a phosphorus ylide, typically generated from a methyltriphenylphosphonium (B96628) halide. This reaction efficiently forms the carbon-carbon double bond of the vinyl group. acs.org

The direct formation of 3-vinylthiophenes has also been reported through the reaction of α-mercaptoaldehydes or ketones with 1,3-butadien-1-yltriphenylphosphonium salts. cdnsciencepub.comcdnsciencepub.com This reaction proceeds unexpectedly to yield 3-vinylthiophenes and triphenylphosphine. cdnsciencepub.com

Chemical Properties and Reactions

The chemical reactivity of this compound is dominated by the two functional moieties present in the molecule: the thiophene ring and the vinyl group.

Polymerization Reactions

The most significant reaction of this compound from a materials science perspective is its polymerization. The vinyl group readily undergoes polymerization to form poly(this compound). Conventional radical polymerization of this compound can be initiated using standard radical initiators like azobisisobutyronitrile (AIBN). acs.org

More advanced and controlled polymerization techniques, such as RAFT polymerization, have been successfully applied to this compound. acs.orgacs.org These methods allow for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, which is crucial for the fabrication of high-performance electronic devices. acs.org The use of specific chain transfer agents (CTAs) is key to controlling the polymerization process. acs.org

Cycloaddition Reactions

The vinyl group of this compound can also participate in cycloaddition reactions. For example, 2-vinylthiophene (B167685), a constitutional isomer of this compound, has been shown to react as a diene in Diels-Alder reactions under thermal conditions. core.ac.uk This reactivity suggests that this compound could also potentially undergo similar transformations, providing a route to complex cyclic structures.

Other Reactions

The thiophene ring in this compound can undergo electrophilic substitution reactions, although the reactivity may be influenced by the presence of the vinyl group. The vinyl group itself can undergo typical alkene reactions such as hydrogenation and addition of halogens. Furthermore, this compound can be used in cross-coupling reactions, such as the Suzuki coupling, to create more complex molecules. biosynth.comresearchgate.net

Applications in Scientific Research

The unique combination of a polymerizable vinyl group and an electronically active thiophene ring makes this compound a valuable monomer in the development of advanced materials and a useful building block in organic synthesis.

Materials Science

The primary application of this compound in materials science is as a monomer for the synthesis of poly(this compound) and its copolymers. These polymers are being investigated for their potential use in organic electronics. acs.orgacs.org The pendant thiophene units provide the potential for charge transport along the polymer chain and between chains, a key requirement for semiconducting materials.

By creating block copolymers that incorporate segments of poly(this compound), researchers can design materials with self-assembling properties, leading to the formation of well-ordered nanostructures that can enhance the performance of electronic devices. acs.org Furthermore, the thiophene rings in the polymer can be chemically modified after polymerization to fine-tune the material's electronic and optical properties. acs.org For instance, the bromine atoms on a related polymer, poly(2,5-dibromo-3-vinylthiophene), can be used in post-polymerization modification reactions like Suzuki coupling to create networked or extended π-conjugated materials. acs.org

Organic Synthesis

In addition to polymer synthesis, this compound serves as a useful building block in organic synthesis. The vinyl group provides a handle for further chemical transformations, allowing for the construction of more complex molecules. For example, this compound can be incorporated into larger molecular architectures through cross-coupling reactions. biosynth.comresearchgate.net

The ability of the vinylthiophene system to participate in cycloaddition reactions also opens up avenues for the synthesis of novel polycyclic heterocyclic compounds. core.ac.uk These complex structures may be of interest as scaffolds for new pharmaceuticals or as components of novel functional materials.

Structure

3D Structure

Properties

IUPAC Name |

3-ethenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S/c1-2-6-3-4-7-5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJMHHBWYPDQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447084 | |

| Record name | 3-VINYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13679-64-6 | |

| Record name | 3-VINYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethenylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Vinylthiophene and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches encompass methods where the vinyl group is formed directly on the thiophene (B33073) ring or through a minimal number of steps from a closely related precursor.

A common strategy involves the functionalization of thiophene with a two-carbon side chain, which is subsequently converted to a vinyl group.

The formation of 3-vinylthiophenes can be achieved through reactions mediated by phosphonium (B103445) salts, diverging from the typical Wittig reaction pathway. In an unexpected outcome, the reaction of α-mercaptoaldehydes or α-mercaptoketones with 1,3-butadien-1-yltriphenylphosphonium salts directly produces 3-vinylthiophenes and triphenylphosphine. cdnsciencepub.comcdnsciencepub.com This reaction proceeds because the standard Wittig cyclization is retarded, allowing the competitive pathway leading to the thiophene ring formation to occur. cdnsciencepub.comcdnsciencepub.com The yields for this method are reported to be in the 30-40% range when pyridine (B92270) is used as the solvent, with an increase to 62% observed when using 2-picoline as the solvent. cdnsciencepub.com

Table 1: Reaction Conditions for Phosphonium Salt Mediated Synthesis

| Solvent | Yield |

|---|---|

| Pyridine | 30-40% |

Catalytic methods, particularly those employing palladium, are powerful tools for forming carbon-carbon bonds and have been applied to the synthesis of 3-vinylthiophene.

Functionalizing the β-position (C3) of a thiophene ring via C-H activation is notably more challenging than functionalizing the α-positions. researchgate.netdntb.gov.ua However, palladium-catalyzed methods have been developed to achieve this regioselective β-vinylation. researchgate.netresearchgate.net One advanced strategy involves using a bromo substituent on a 2-aryl group as a traceless directing group. The mechanism proceeds through the oxidative addition of the 2-(2-bromoaryl)thiophene to palladium, followed by a palladium 1,4-migration. This migration activates the thienyl β-C-H bond, which then undergoes a classical Heck-type reaction with an alkene to install the vinyl group at the 3-position. researchgate.net This method allows for the programmed synthesis of 2,3,5-trisubstituted thiophenes. researchgate.net

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a versatile method for synthesizing this compound and its derivatives. nih.govwikipedia.org A successful approach involves the coupling of a thiophene-3-ylboronic acid derivative with vinyl bromide, which can be generated in situ from 1,2-dibromoethane. nih.gov This method is often preferred as alternative Suzuki strategies, such as coupling 3-bromothiophene (B43185) with potassium vinyltrifluoroborate, can suffer from long reaction times and low yields due to an inefficient oxidative addition step. nih.gov

The Suzuki reaction is also employed in polymer chemistry to create complex structures. For instance, 2,5-dibromo-3-vinylthiophene can be polymerized, and the resulting polymer can be subsequently modified via Suzuki coupling reactions with various boronic acids to create cross-linked materials or polymers with extended π-structures. acs.orgresearchgate.net

Catalytic Coupling Reactions

Enantioselective Synthesis via Alkene Hydroacylation of this compound-2-carboxaldehydes

A significant advancement in the synthesis of chiral sulfur-containing heterocycles is the rhodium-catalyzed intramolecular alkene hydroacylation. This method has been successfully applied to this compound-2-carboxaldehydes to generate polycyclic ketone products.

Research has demonstrated that a rhodium catalyst system can effectively promote the alkene hydroacylation of substrates like this compound-2-carboxaldehyde. thegoodscentscompany.comnih.govnih.gov This intramolecular reaction leads to the formation of the corresponding cyclized ketone, 4,5-dihydrocyclopenta[b]thiophen-6(2H)-one. The process is notable for its high efficiency and stereochemical control, yielding the ketone products in moderate-to-high yields, typically ranging from 71% to 91%. thegoodscentscompany.comnih.govuni.lu Furthermore, the reaction exhibits excellent enantioselectivity, achieving enantiomeric excess (ee) values between 97% and 99%. thegoodscentscompany.comnih.govnih.gov

The versatility of this catalytic system is highlighted by its successful application to a range of similar substrates. Besides the thiophene variant, the catalyst also facilitates the hydroacylation of 3-vinylfuran-2-carboxaldehyde and 3-vinylbenzothiophene-2-carboxaldehyde, producing their respective ketone derivatives with similarly high yields and outstanding enantioselectivities. thegoodscentscompany.comnih.govnih.govuni.lu This enantioselective, transition-metal-catalyzed approach represents an established process for creating chiral five-membered ketones. uni.lu

Table 1: Rhodium-Catalyzed Hydroacylation of 3-Vinyl Heteroarene-2-carboxaldehydes

| Substrate | Product | Yield Range | Enantiomeric Excess (ee) Range | Source |

|---|---|---|---|---|

| This compound-2-carboxaldehyde | 4,5-dihydrocyclopenta[b]thiophen-6(2H)-one | 71-91% | 97-99% | thegoodscentscompany.com, nih.gov |

| 3-Vinylfuran-2-carboxaldehyde | Corresponding Ketone | 71-91% | 97-99% | thegoodscentscompany.com, nih.gov |

| 3-Vinylbenzothiophene-2-carboxaldehyde | Corresponding Ketone | 71-91% | 97-99% | [1, nih.gov |

Emerging Synthetic Strategies for Vinylthiophene Isomers and Analogues

Beyond targeted enantioselective methods, broader strategies are emerging for the synthesis of vinylthiophene isomers and their analogues, including complex polycyclic systems and polymers.

One such emerging strategy involves the use of 2-vinylthiophene (B167685), an isomer of this compound, as a precursor in Diels-Alder reactions. A transition-metal-free approach has been developed for the synthesis of dihydrophenanthrenes through a cascade reaction between an aryne precursor and various styrenes. nih.gov This methodology was found to be applicable to heteroaromatic precursors like 2-vinylthiophene and 2-vinylbenzofuran, leading to the formation of their corresponding fused polycyclic analogues in low to moderate yields. nih.gov This strategy can be applied to the formal synthesis of complex natural products like the anticancer alkaloid (±)-tylophorine. nih.gov

Another significant area of development is the living anionic polymerization of vinylthiophene isomers. The anionic polymerization of 2-vinylthiophene (an isomer of this compound) and its derivatives with various substituents at the 5-position has been investigated. nih.gov This method allows for the creation of well-defined polymers with controlled molecular weights and narrow molecular weight distributions (Mw/Mn < 1.2). nih.gov The stability of the propagating carbanions and the reactivity of the vinylthiophene monomers were found to be significantly influenced by the substituents on the thiophene ring. nih.gov This polymerization technique opens avenues for producing novel polymers with tailored properties based on the vinylthiophene scaffold.

Polymerization and Copolymerization Studies of 3 Vinylthiophene

Homopolymerization of 3-Vinylthiophene

Homopolymerization involves the synthesis of polymers from a single type of monomer, in this case, this compound or its derivatives. Different methods have been employed to achieve this, each offering distinct advantages in controlling the polymer's structure and properties.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.orgnih.gov This technique utilizes a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization process via a reversible chain-transfer mechanism. wikipedia.org

The RAFT process has been successfully applied to the polymerization of vinylthiophene derivatives, including 2,5-dibromo-3-vinylthiophene (DB3VT), a derivative of this compound. acs.orgacs.org This controlled polymerization method is crucial for creating well-defined polymer architectures. acs.orgacs.org

The choice of the RAFT agent is critical for achieving good control over the polymerization. Studies on the this compound derivative, 2,5-dibromo-3-vinylthiophene (DB3VT), investigated the effectiveness of six different chain transfer agents (CTAs). acs.orgacs.org These agents belonged to three main classes: dithiobenzoates, dithiocarbamates, and xanthates. acs.org

The research found that dithiobenzoate-type RAFT agents, specifically 1-phenylethyl dithiobenzoate and cumyl dithiobenzoate, were the most effective. acs.orgacs.org These agents yielded polymers with controlled molecular weights and low polydispersity indices (Mw/Mn), typically between 1.05 and 1.15, indicating a high degree of control over the polymerization process. acs.orgacs.org The effectiveness of different CTAs in the RAFT polymerization of DB3VT is summarized below.

| Chain Transfer Agent (CTA) Type | Specific Agent Examples | Effectiveness in Controlling Polymerization of DB3VT | Resulting Polydispersity (Mw/Mn) |

|---|---|---|---|

| Dithiobenzoate | Benzyl dithiobenzoate, 1-Phenylethyl dithiobenzoate, Cumyl dithiobenzoate | High, particularly for 1-Phenylethyl dithiobenzoate and Cumyl dithiobenzoate | 1.05 - 1.15 |

| Dithiocarbamate | Dithiocarbamate-type agent | Less effective compared to dithiobenzoates | Higher than 1.15 |

| Xanthate | Xanthate-type agents | Less effective compared to dithiobenzoates | Higher than 1.15 |

Kinetic studies are essential to confirm the controlled nature of a RAFT polymerization. A key indicator of a well-controlled process is a linear increase in the polymer's molecular weight with monomer conversion. acs.org This demonstrates that the polymer chains grow at a consistent rate and that termination and irreversible transfer reactions are minimal.

In the RAFT polymerization of 2,5-dibromo-3-vinylthiophene (DB3VT), such controlled behavior was confirmed. acs.orgacs.org The linear evolution of molecular weight with conversion, coupled with the ability to extend the polymer chain by adding a second batch of monomer, provided strong evidence for the "living" characteristics of the polymerization. acs.orgacs.org

Oxidative polymerization is a common method for synthesizing conjugated polymers, including those derived from thiophene (B33073). researchgate.net This technique typically involves the use of a chemical oxidant, such as iron(III) chloride (FeCl₃), which facilitates the coupling of monomer units. researchgate.netgoogle.com This method is valued for its simplicity and is suitable for large-scale production. researchgate.net

Catalytic systems have also been developed for the oxidative polymerization of thiophene derivatives. For instance, a system using palladium(II) acetate (B1210297) as a catalyst in conjunction with copper(II) acetate has been reported for the polymerization of 3-hexylthiophene. researchgate.net While effective, oxidative polymerization can sometimes lead to cross-linking at different positions on the thiophene ring, which may affect the resulting polymer's conjugation length and properties. researchgate.net

Electropolymerization is a technique where a polymer film is deposited onto an electrode surface by applying an electrical potential to a solution containing the monomer. This method has been used for the synthesis of polymers from alkyl vinylthiophene derivatives. scirp.org

One study reported the electrosynthesis of a polymer from (E)-1,2-di-(3-octyl-2-thienyl) vinylene (OTV) in the presence of an ionic liquid, 1-octyl-3-methylimidazole hexafluorophosphate. scirp.orgsemanticscholar.org The polymerization was carried out under galvanostatic conditions (constant current). The research highlighted a strong dependence of the polymer yield and morphology on the nature of the anode surface. scirp.org For example, indium tin oxide (ITO)-coated glass and PET electrodes resulted in poor adhesion and reduced electrodeposition, with much of the polymer diffusing into the solution rather than forming a uniform film on the anode. scirp.org

Controlled Radical Polymerization via Reversible Addition-Fragmentation Chain Transfer (RAFT)

Copolymerization Behavior of this compound

Copolymerization involves the polymerization of two or more different types of monomers. The RAFT technique is particularly well-suited for creating complex polymer architectures like block copolymers, where distinct blocks of different monomers are linked together. acs.org

The this compound derivative, 2,5-dibromo-3-vinylthiophene (DB3VT), has been successfully used to create block copolymers. acs.orgacs.org This was achieved by a process known as chain extension, where a pre-synthesized polymer is used as a macro-chain transfer agent (macro-CTA) to initiate the polymerization of a second monomer. acs.org

Specifically, block copolymers were synthesized by first preparing poly(methyl methacrylate) or poly(methyl acrylate) via RAFT polymerization. These polymers, possessing an active RAFT end-group, were then used as macro-CTAs to initiate the polymerization of DB3VT. acs.orgacs.org This process resulted in the formation of well-defined block copolymers, such as poly(methyl methacrylate)-b-poly(DB3VT), with low polydispersities and precisely designed chain structures. acs.orgacs.org

Radical Copolymerization of this compound with Other Monomers

The radical polymerization of vinyl monomers is a fundamental technique for producing a wide array of polymers with stable carbon-carbon backbones. nih.gov While conventional free radical polymerization can be applied to this compound (3VT) and its derivatives, controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer superior control over molecular weight and lower polydispersity. acs.orgacs.org

The RAFT process utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of well-defined polymers. sigmaaldrich.com Studies have explored the conventional radical polymerization of 3VT, 2-vinylthiophene (B167685) (2VT), and 2,5-dibromo-3-vinylthiophene (DB3VT). For instance, bulk polymerization of 2VT at temperatures between 80-100°C using azobisisobutyronitrile (AIBN) as an initiator resulted in polymers with low molecular weights (Mn = 2700–5200) and relatively high polydispersity (Mw/Mn = 1.83–2.10). acs.org

Controlled radical copolymerization allows for the incorporation of degradable units or specific functionalities into the polymer backbone. nih.govsemanticscholar.org For example, radical copolymerizations of thioamides with various vinyl monomers like methyl acrylate, vinyl acetate, and styrene (B11656) have been successfully demonstrated, yielding polymers with thioether units in their backbones. nih.gov Although specific studies focusing solely on the radical copolymerization of this compound with these common monomers are not detailed in the provided sources, the principles of RAFT copolymerization are broadly applicable. The reactivity of the comonomers and the choice of an appropriate RAFT agent are critical for successful copolymerization. sigmaaldrich.commdpi.com The process involves initiating a standard free radical polymerization in the presence of a suitable CTA, which allows for the creation of complex macromolecular architectures with predetermined molecular weights.

Block Copolymer Synthesis Utilizing this compound Derivatives

Block copolymers containing polythiophene segments are of significant interest due to their potential to form highly ordered structures, which is beneficial for applications in organic electronics. acs.orgcmu.edu Synthesizing these materials can be achieved through various methods, including the polymerization from a macroinitiator or the coupling of two distinct, functionalized polymer blocks. europa.eu

The use of this compound derivatives, particularly 2,5-dibromo-3-vinylthiophene (DB3VT), in block copolymer synthesis has been effectively demonstrated through RAFT polymerization. acs.orgacs.org This method allows for the creation of well-defined block copolymers with low polydispersities. For instance, block copolymers of poly(methyl methacrylate)-b-poly(DB3VT) have been synthesized. acs.org This approach provides block copolymers with cross-linkable poly(DB3VT) segments and precisely designed chain structures. acs.orgacs.org The synthesis of such complex polymer structures, including homopolymers and block copolymers with both acetylene (B1199291) and thiophene pendant groups, can be triggered by visible light under ambient conditions, making the process more accessible and scalable. mdpi.com

An alternative strategy involves using vinyl-terminated regioregular poly(3-alkylthiophene)s as precursors for Atom Transfer Radical Polymerization (ATRP). This method allows for the integration of poly(3-alkylthiophene) blocks with other polymer blocks, such as polyacrylates, to improve mechanical properties and processability. cmu.edu

A key indicator of a controlled polymerization process is the ability to perform successful chain extension experiments. In the context of the RAFT polymerization of 2,5-dibromo-3-vinylthiophene (DB3VT), good control over the polymerization has been confirmed. acs.orgacs.org This control is evidenced by a linear increase in the polymer's molecular weight corresponding with monomer conversion. acs.org

Furthermore, the "living" nature of the polymer chains produced via this method was demonstrated by their ability to be extended through a second addition of the DB3VT monomer. acs.orgacs.org This confirms that the chain ends remain active after the initial polymerization is complete, a hallmark of controlled radical polymerization. Chain extension from a pre-existing polymer, such as poly(methyl methacrylate), to add a block of DB3VT has also been shown to be well-controlled, yielding block copolymers with low polydispersities and well-defined structures. acs.org The efficiency of the polymerization is influenced by the choice of RAFT agent, with dithiobenzoate-type agents like phenylethyl dithiobenzoate and cumyl dithiobenzoate proving most effective for obtaining poly(DB3VT) with controlled molecular weights and low polydispersities (Mw/Mn = 1.05–1.15). acs.orgacs.org

Table 1: RAFT Polymerization of 2,5-dibromo-3-vinylthiophene (DB3VT) with Different Chain Transfer Agents (CTAs)

| CTA Type | Specific Agent | Resulting Poly(DB3VT) Polydispersity (Mw/Mn) | Control Efficiency |

| Dithiobenzoate | Phenylethyl dithiobenzoate (CTA 2) | 1.05–1.15 | Most Efficient |

| Dithiobenzoate | Cumyl dithiobenzoate (CTA 3) | 1.05–1.15 | Most Efficient |

| Dithiobenzoate | Benzyl dithiobenzoate (CTA 1) | Less Efficient | Less Efficient |

| Dithiocarbamate | CTA 4 | Less Efficient | Less Efficient |

| Xanthate | CTA 5, CTA 6 | Less Efficient | Less Efficient |

This table summarizes data indicating that dithiobenzoate-type RAFT agents provide the best control over the polymerization of DB3VT. acs.orgacs.org

The macro-chain transfer agent (macro-CTA) strategy is a powerful method for synthesizing block copolymers. acs.orgnih.gov This technique involves using a pre-synthesized polymer chain, which is end-functionalized with a chain transfer agent group, to initiate the polymerization of a second monomer. nih.gov

This approach has been successfully applied to the synthesis of block copolymers involving this compound derivatives. Specifically, block copolymers were synthesized via the RAFT polymerization of 2,5-dibromo-3-vinylthiophene (DB3VT) using poly(methyl acrylate) as a macro-CTA. acs.orgacs.org In this process, the poly(methyl acrylate) chain, equipped with a RAFT end-group, initiates the polymerization of DB3VT, leading to the formation of a poly(methyl acrylate)-b-poly(DB3VT) block copolymer. This method is one of the most straightforward approaches for producing block copolymers, alongside sequential monomer addition and the coupling of different polymer chains. europa.eunih.gov The use of macro-CTAs is a versatile strategy that allows for the combination of different polymer types, potentially prepared by different polymerization mechanisms, into a single block copolymer structure. nih.gov

Influence of Structural Regularity on Poly(this compound) Derivative Properties

The structural regularity, or regioregularity, of conjugated polymers like polythiophene derivatives has a profound impact on their physical and electronic properties. cmu.eduresearchgate.net The synthesis of defect-free, structurally homogeneous, head-to-tail (HT) coupled poly(3-alkylthiophene)s (PATs) results in materials with significantly improved electronic and photonic properties compared to their regiorandom counterparts. cmu.edu

For polymers structurally related to poly(this compound), such as poly(thienylene vinylene)s (PTVs), structural regularity promotes better crystallinity. researchgate.net This increased order can, in turn, influence the material's electronic characteristics. For example, attempts to synthesize completely regioregular poly(3-dodecylthienylenevinylene) (PDDTV) versus a regiorandom version showed distinct differences in their properties, as analyzed by UV-vis spectroscopy, NMR, and X-ray diffraction. researchgate.net

The introduction of cross-conjugation, which can arise from structural irregularities, strongly reduces the absorption coefficient and can cause a blue-shift in the optical absorption spectrum. researchgate.net Conversely, a well-ordered, regioregular structure generally leads to a smaller bandgap and enhanced charge carrier mobility. For instance, a novel side-chain conjugated polymer, poly[3-(5'-octyl-thienylene-vinyl)-thiophene] (POTVTh), exhibited a broad absorption band and a narrow bandgap of approximately 1.82 eV. researchgate.net The solubility of these polymers is also affected by their structure; linear and slightly branched alkyl side chains can lead to precipitation during polymerization and lower solubility, whereas longer, bulkier side chains can improve solubility, allowing for the synthesis of higher molecular weight polymers. researchgate.net

Advanced Spectroscopic Characterization of 3 Vinylthiophene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental tool for the unambiguous determination of the chemical structure of 3-vinylthiophene and its polymers. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the connectivity and chemical environment of atoms within the molecule.

¹H NMR spectroscopy is instrumental in confirming the synthesis and purity of this compound by identifying the distinct protons of the thiophene (B33073) ring and the vinyl group. The spectrum of poly(this compound) has been analyzed in detail, showing similarities to that of poly(2-vinylthiophene). researchgate.net Analysis of the 300 and 600 MHz ¹H-NMR spectra of poly(this compound) produced through free-radical polymerization indicates that the polymer is atactic, with a probability of meso dyads (Pm) of 0.48. researchgate.netresearchgate.netcolab.ws

In a study synthesizing this compound, the ¹H NMR spectrum in CDCl₃ showed characteristic signals for the vinyl protons. winona.edu The proton on the carbon adjacent to the thiophene ring (Ha) appears as a doublet of doublets, with coupling constants indicating its interaction with the two terminal vinyl protons.

A detailed ¹H NMR analysis of this compound in CDCl₃ reveals the following chemical shifts (δ) and coupling constants (J):

δ 7.18 (dd, J = 4.8, 1.6 Hz, 1H)

δ 7.02 – 6.96 (m, 2H)

δ 6.83 (dd, J = 17.4, 10.8 Hz, 1H)

δ 5.58 (d, J = 17.3 Hz, 1H)

δ 5.15 (d, J = 10.8 Hz, 1H) rsc.org

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

| Thiophene Ring Proton | 7.18 | dd | 4.8, 1.6 |

| Thiophene Ring Protons | 7.02 - 6.96 | m | - |

| Vinyl Proton (α to ring) | 6.83 | dd | 17.4, 10.8 |

| Vinyl Proton (β to ring, trans) | 5.58 | d | 17.3 |

| Vinyl Proton (β to ring, cis) | 5.15 | d | 10.8 |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the complete structural assignment of the molecule.

The ¹³C NMR spectrum of this compound in CDCl₃ displays the following chemical shifts:

δ 143.15

δ 129.96

δ 127.41

δ 125.90

δ 124.42

δ 113.35 rsc.org

These shifts correspond to the carbon atoms of the thiophene ring and the vinyl substituent. The analysis of both ¹H and ¹³C NMR spectra strongly indicates that poly(this compound) synthesized via free radical initiation is an atactic polymer. researchgate.netcolab.ws

Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (δ) in ppm |

| 143.15 |

| 129.96 |

| 127.41 |

| 125.90 |

| 124.42 |

| 113.35 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations present in this compound and its derivatives.

FTIR spectroscopy is a powerful technique for identifying the characteristic vibrational modes of this compound. In a study of this compound-terminated silicon quantum dots, the covalent attachment of the molecule was confirmed by several key peaks. acs.org The FTIR spectrum of poly(3-hexylthiophene) has also been characterized, showing bands for aliphatic C-H stretching, C=C vibrations, and C-S stretching within the thiophene rings. nih.gov

The characteristic FTIR absorption bands for this compound include:

1641 cm⁻¹: Vinyl ν(C=C) stretching mode. acs.org

1450 cm⁻¹: Thiophene ring stretching, ν(C−C). acs.org

1216 cm⁻¹: ν(C−H) and ν(C−S) stretching modes. acs.org

1154 cm⁻¹: ν(C−H) and ν(C−S) stretching modes. acs.org

1085 cm⁻¹: δ(C−H) and δ(C−S) deformation vibrations. acs.org

634 cm⁻¹: δ(C−H) and δ(C−S) deformation vibrations. acs.org

The absence of certain bands of the monosubstituted thiophene in the polymer spectrum suggests that the thiophene ring becomes three-substituted during polymerization. researchgate.net

Table 3: Characteristic FTIR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 1641 | Vinyl ν(C=C) stretching |

| 1450 | Thiophene ring ν(C−C) stretching |

| 1216 | ν(C−H) and ν(C−S) stretching |

| 1154 | ν(C−H) and ν(C−S) stretching |

| 1085 | δ(C−H) and δ(C−S) deformation |

| 634 | δ(C−H) and δ(C−S) deformation |

Raman spectroscopy is another vibrational technique that is sensitive to the molecular structure and conjugation length in thiophene-based materials. While specific Raman data for the this compound monomer is not extensively detailed in the provided search results, studies on related polythiophenes provide insight. For instance, the Raman spectra of molecularly p-doped poly(3-hexylthiophene-2,5-diyl) (P3HT) have been used to identify the formation of polarons and bipolarons, which are charged species that affect the electronic properties of the polymer. rsc.org The main Raman band in P3HT, associated with the symmetric C=C stretching mode, is a key indicator of the degree of order and conjugation. rsc.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-visible absorption and photoluminescence (fluorescence) spectroscopy, probes the electronic transitions within a molecule. These techniques are essential for characterizing the optical properties of this compound and its potential use in optoelectronic devices.

UV-visible spectroscopy measures the absorption of light as a function of wavelength, which corresponds to the energy required to promote an electron from a lower to a higher electronic energy level. uni-muenchen.de A study on this compound dissolved in ethanol (B145695) reported its UV/vis absorption spectrum. acs.org In the same study, it was noted that an ethanolic solution of this compound was photochemically unstable, forming a precipitate upon pump pulse excitation. acs.org

Fluorescence spectroscopy involves the emission of a photon from a molecule as it returns from an excited electronic state to the ground state. horiba.com The fluorescence spectrum of this compound in ethanol has been recorded. acs.org In a study of this compound-terminated silicon quantum dots, the ligands can act as antennae for pump pulse light, with a maximum at 450 nm ascribed to photoinduced absorption transitions from the first excited singlet state (S₁) of the surface-bound this compound. acs.org

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV/Vis) spectroscopy is a fundamental technique for probing the electronic structure of this compound-based materials. mat-cs.commsu.edu The absorption of UV or visible light prompts electrons to transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). msu.edulibretexts.org In conjugated systems like poly(this compound), the energy gap between these orbitals is sufficiently small to correspond to wavelengths in the UV-visible range. libretexts.org

The position and shape of the absorption bands in a UV/Vis spectrum are highly sensitive to the extent of π-conjugation along the polymer backbone. Increased conjugation length generally leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift of the absorption maximum (λ_max) to longer wavelengths. msu.edu For instance, studies on polythiophene derivatives with thienylene-vinylene conjugated side chains have demonstrated broader absorption spectra compared to their linear counterparts, as the side chains extend the π-electron delocalization of the polymer backbone. researchgate.net

The structural regularity of the polymer also plays a crucial role. Regioregular polymers, such as head-to-tail coupled poly(3-alkylthiophenes), exhibit more ordered structures, which facilitates effective π-π stacking and leads to more defined and red-shifted absorption peaks compared to their regioirregular analogs. researchgate.net In a disordered solution state, the polymer chains adopt a more coiled conformation, limiting the effective conjugation length to a few monomer units, which is reflected in the UV-Vis absorption behavior. researchgate.net

Table 1: Representative UV/Vis Absorption Data for Thiophene-Based Polymers

| Polymer System | Solvent/State | Absorption Maximum (λ_max) (nm) | Key Observation |

|---|---|---|---|

| Poly(3-dodecyloxy-2,5-thienylene vinylene) | Film | ~850 | Low energy gap of 1.46 eV. researchgate.net |

| Poly[3-(5-octyl-thienylene-vinyl)-thiophene] | Film (annealed) | 300 - 700 | Very broad absorption band. researchgate.net |

| β-carotene (for comparison) | Not specified | 470 | System of 11 conjugated double bonds. libretexts.org |

Fluorescence Spectroscopy for Photoluminescence Characteristics

Fluorescence spectroscopy provides insights into the emissive properties of this compound systems upon photoexcitation. researchgate.net After a molecule absorbs a photon and reaches an excited electronic state, it can relax to the ground state by emitting a photon, a process known as fluorescence. libretexts.org

The photoluminescence (PL) properties of poly(this compound) derivatives are closely linked to their molecular structure, conformation, and intermolecular interactions. For example, the synthesis of polyvinyl polymers with oligothiophene side chains has been reported, and their photoluminescence was studied in both solution and thin-film form. researchgate.net In some cases, self-assembly in the solid state can lead to unique emission characteristics, such as the white photoluminescence observed for poly(5-vinyl-5"'-hexylquaterthiophene) thin films. researchgate.net

The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a critical parameter. It can be influenced by factors that provide non-radiative decay pathways, diminishing the fluorescence intensity. Intersystem crossing to a triplet state, for instance, can lead to phosphorescence, which is a much longer-lived emission process. libretexts.org The local environment, such as the presence of quenchers or the formation of aggregates, can also significantly impact the fluorescence characteristics of these polymers.

Mass Spectrometry for Molecular Weight and End-Group Analysis

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS) is a powerful tool for the characterization of synthetic polymers like poly(this compound). waters.com It provides information on the absolute molecular weight, molecular weight distribution (polydispersity), and the chemical nature of the polymer end-groups. waters.comcmu.edu This is a significant advantage over techniques like gel permeation chromatography (GPC), which typically yield relative molecular weights based on calibration standards. waters.com

In a MALDI MS experiment, the polymer sample is co-crystallized with a matrix compound that strongly absorbs the laser energy. The laser pulse desorbs and ionizes the polymer molecules, which are then accelerated into a time-of-flight (TOF) analyzer. The mass-to-charge ratio of the ions is determined by their flight time.

For poly(3-alkylthienylenevinylenes), MALDI-TOF analysis has been successfully used to determine molecular weights and to identify the end-group structures. researchgate.netcmu.edu The resulting mass spectrum shows a series of peaks, where the mass difference between adjacent peaks corresponds to the mass of the monomer repeat unit. cmu.edu This allows for precise confirmation of the polymer structure. However, a limitation of MALDI MS is that for polymers with high polydispersity (Mw/Mn > 1.2), it can sometimes underestimate the molecular weight because the desorption efficiency may decrease for higher molecular weight chains. researchgate.netwaters.com

Table 2: MALDI MS Data for a Poly(3-alkylthienylenevinylene) Derivative

| Parameter | Value | Observation |

|---|---|---|

| Monomer Repeat Unit Mass | 276 Da | Confirms the mass of the repeating unit. cmu.edu |

| Number-Average Molecular Weight (Mn) by MALDI | 3400 Da | Provides absolute molecular weight information. cmu.edu |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of paramagnetic species, which are molecules containing one or more unpaired electrons. scielo.orglibretexts.org In the context of this compound, EPR is invaluable for studying radical species that can be generated during polymerization, degradation, or through doping processes. rsc.orgsyntechinnovation.com

The fundamental principle of EPR is similar to Nuclear Magnetic Resonance (NMR), but it probes electron spin transitions instead of nuclear spin transitions. libretexts.org When a paramagnetic sample is placed in a strong magnetic field, the spin degeneracy of the unpaired electrons is lifted, creating distinct energy levels. The absorption of microwave radiation can induce transitions between these levels, giving rise to an EPR spectrum.

EPR can identify radical intermediates and quantify their concentrations, thereby elucidating reaction mechanisms and kinetics. bruker.com For example, in polymerization reactions, EPR can be used to monitor the formation and behavior of free radicals, which are central to many polymerization processes. scielo.orgsyntechinnovation.com It can also be used to study charge carriers (polarons and bipolarons) in conducting polymers, which are essentially radical ions. The g-factor and hyperfine coupling patterns in an EPR spectrum provide detailed information about the structure and electronic environment of the radical species. libretexts.org

Surface-Sensitive Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also referred to as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface analysis technique that provides quantitative information about the elemental composition and the chemical states of elements within the top 3-10 nanometers of a material's surface. tescan-analytics.comstinstruments.com This makes it particularly useful for analyzing thin films and surface modifications of poly(this compound)-based materials. researchgate.net

The technique is based on the photoelectric effect. bnl.gov A sample is irradiated with monochromatic X-rays, causing the emission of core-level electrons. tescan-analytics.com The kinetic energy of these photoemitted electrons is measured, and from this, their binding energy can be calculated. stinstruments.com Each element has a unique set of core-level binding energies, allowing for elemental identification.

Furthermore, small shifts in the binding energies (chemical shifts) provide information about the chemical environment of the atoms, such as their oxidation state and the types of bonds they form. tescan-analytics.com For instance, in a poly(this compound) film, XPS can distinguish between the different chemical states of carbon (e.g., C-C, C-S, C-H) and sulfur. It is also highly effective for detecting surface contaminants or changes in surface chemistry due to degradation or functionalization. stinstruments.com By using an ion gun to sputter away the surface, XPS can be used for depth profiling to analyze the composition of underlying layers. stinstruments.com

Table 3: Information Provided by XPS Analysis

| Information Type | Description | Relevance to this compound Systems |

|---|---|---|

| Elemental Composition | Identifies all elements present on the surface (except H and He) and their relative concentrations. tescan-analytics.comstinstruments.com | Verifying the purity of the polymer film, detecting dopants or impurities. |

| Chemical State Analysis | Determines the oxidation state and local bonding environment of the elements from chemical shifts in binding energies. tescan-analytics.com | Characterizing the polymer structure, identifying functional groups, and studying oxidation or degradation. |

Table 4: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 70732 |

| Poly(3-hexylthiophene) | 57378342 |

| 2,5-dibromo-3-dodecylthiophene | 11623837 |

| (E)-1,2-bis(tributylstannyl)ethylene | 69947 |

| Carbon disulfide | 6348 |

| Erbium(III) oxide | 14815 |

| Neodymium | 23934 |

| Quinine | 441066 |

| Dicumyl peroxide | 6639 |

| Maleic acid | 444266 |

| Rutile | 5460721 |

| Hydroxyapatite | 14793 |

| Gallium nitride | 68503 |

| Aluminum oxide | 9989226 |

| Indium gallium nitride | 159518 |

| Silicon | 5461123 |

| Magnesium | 5462224 |

Computational and Theoretical Studies of 3 Vinylthiophene

Density Functional Theory (DFT) Investigations

Theoretical studies on conjugated systems, such as spirooxazines modified with vinylthiophene units, have been performed using DFT at the B3LYP/6-31G* level of theory. researchgate.netpku.edu.cningentaconnect.compku.edu.cn These calculations reveal significant changes in molecular geometry upon electronic excitation or ring-opening processes. For instance, in vinylthiophene-conjugated spirooxazines, the transition to an open-form isomer leads to an equalization of bond lengths within the molecule. pku.edu.cningentaconnect.com This structural change results in the formation of a large, planar conjugated system. researchgate.netpku.edu.cn The introduction of vinylthiophene moieties extends this conjugation, which enhances the mobility of electrons throughout the molecular framework. researchgate.netingentaconnect.com This increased conjugation is a key factor in determining the electronic properties of the material. researchgate.net

The frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. nih.gov DFT studies show that incorporating vinylthiophene units into a conjugated system systematically alters these orbitals. researchgate.netpku.edu.cn Specifically, introducing vinylthiophene groups raises the HOMO energy level and lowers the LUMO energy level, thereby narrowing the HOMO-LUMO energy gap. researchgate.net This smaller energy gap is a direct consequence of the extended π-conjugation. pku.edu.cningentaconnect.com

Analysis of the molecular orbital composition reveals that the vinylthiophene unit contributes significantly to both the HOMO and LUMO. researchgate.netpku.edu.cningentaconnect.com This indicates an efficient electronic communication between the vinylthiophene segment and the rest of the conjugated molecule, facilitating effective charge and energy transfer processes. researchgate.netingentaconnect.com The ability to tune the HOMO-LUMO gap is fundamental for designing organic materials for electronic applications.

Table 1: Effect of Vinylthiophene Conjugation on Frontier Orbitals This table is illustrative, based on trends described in the cited research.

| System | Number of Vinylthiophene Units | HOMO-LUMO Energy Gap | Key Finding |

| Spirooxazine Derivative | 1 | Reduced | Introduction of vinylthiophene narrows the energy gap. pku.edu.cn |

| Spirooxazine Derivative | 2-3 | Significantly Reduced | Increased conjugation further decreases the energy gap, enhancing electron flow. researchgate.netingentaconnect.com |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited-state properties of molecules, providing insights into their absorption and emission spectra. rsc.org For vinylthiophene-conjugated systems, TD-DFT calculations have been used to predict their electronic absorption spectra. researchgate.netpku.edu.cningentaconnect.com

These calculations show that for spirooxazine systems with two or three conjugated vinylthiophene units, the lowest energy electronic transition corresponds to an excitation from the HOMO to the LUMO. researchgate.netpku.edu.cningentaconnect.com This transition is characterized as a π-π* transition, typical for conjugated organic molecules. pku.edu.cn A key finding from these studies is the significant red-shift (a shift to longer wavelengths) of the maximum absorption wavelength (λmax) as the number of vinylthiophene units increases. researchgate.netpku.edu.cn For example, in certain open-form spirooxazine derivatives, the λmax was calculated to be in the range of 605-647 nm, indicating strong absorption in the visible region of the electromagnetic spectrum. researchgate.netpku.edu.cningentaconnect.com

Table 2: Calculated Maximum Absorption Wavelength (λmax) using TD-DFT Data derived from studies on vinylthiophene-conjugated spirooxazines.

| System Component | Number of Vinylthiophene Units | Calculated λmax (nm) | Type of Transition |

| SO2 | 2 | 466-540 | π-π* (HOMO→LUMO) researchgate.netpku.edu.cn |

| SO3 | 3 | 466-540 | π-π* (HOMO→LUMO) researchgate.netpku.edu.cn |

| O-SO2 (Open form) | 2 | 605 | π-π* (HOMO→LUMO) researchgate.netpku.edu.cn |

| O-SO3 (Open form) | 3 | 647 | π-π* (HOMO→LUMO) researchgate.netpku.edu.cn |

Theoretical Analysis of Charge Transfer and π-Conjugation in 3-Vinylthiophene Systems

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and properties of molecules containing the this compound moiety. These investigations provide crucial insights into intramolecular charge transfer and the extent of π-conjugation, which are fundamental to the performance of these materials in organic electronics.

Theoretical calculations on systems incorporating vinylthiophene groups reveal that the introduction of this moiety significantly influences the electronic landscape of the molecule. nih.govamericanelements.com A key finding from DFT studies at the B3LYP/6-31G* level is that incorporating vinylthiophene units into a larger molecular structure leads to the formation of a large π-conjugated system. americanelements.com This extended conjugation results in a significant narrowing of the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govamericanelements.com

Further theoretical explorations into π-conjugated systems with varying combinations of thiophene (B33073) and vinyl units have demonstrated clear trends. nih.gov Increasing the number of thiophene rings and vinyl groups is a viable strategy for systematically tuning the frontier orbital energies, which tends to raise the HOMO energy levels and lower the LUMO energy levels. nih.gov This tuning is critical for designing materials with specific electronic properties for applications like organic solar cells and light-emitting diodes.

Time-dependent DFT (TD-DFT) calculations complement these findings by analyzing the excited states of these molecules. Such calculations have shown that for systems with conjugated vinylthiophene units, the first singlet excited state arises from an electron transition from the HOMO to the LUMO, which is characterized as a π-π* transition. nih.govamericanelements.com Quantum chemical methods are frequently applied to predict the band gap and other electronic properties of such π-conjugated systems.

The table below summarizes key findings from theoretical studies on vinylthiophene-containing systems.

| Research Focus | Computational Method | Key Findings | Reference |

| Electronic structure of vinyl thiophene conjugated spirooxazines | DFT (B3LYP/6-31G) | Formation of a large conjugated system; significant narrowing of the HOMO-LUMO energy gap. | nih.govamericanelements.com |

| Charge and energy transfer | DFT (B3LYP/6-31G) | Efficient transfer of electrons and energy from the vinyl thiophene unit to other molecular components. | americanelements.com |

| Frontier molecular orbitals | DFT (B3LYP/6-31G) | The orbital contribution of the vinyl thiophene group to the HOMO and LUMO is markedly increased. | nih.govamericanelements.com |

| Excited states | TD-DFT | The first singlet excited state is a result of a HOMO to LUMO electron transition (π-π transition). | nih.govamericanelements.com |

| Effect of structure on energy levels | DFT | Increasing the number of thiophene rings and vinyl groups raises HOMO levels and lowers LUMO levels. | nih.gov |

These computational analyses are vital for the rational design of new materials, allowing for the prediction of electronic properties and providing guidelines for synthesizing novel compounds with tailored charge transfer and π-conjugation characteristics.

Research Applications and Functional Materials Derived from 3 Vinylthiophene

Advanced Organic Electronic and Optoelectronic Devices

3-Vinylthiophene is a valuable precursor for the synthesis of a variety of functional materials with applications in advanced organic electronic and optoelectronic devices. Its vinyl group allows for polymerization, leading to materials with tailored electronic and optical properties.

Monomer Precursors for Conductive and Semiconducting Polymers

This compound and its derivatives are utilized as monomers for the creation of conductive and semiconducting polymers. lookchem.comsigmaaldrich.com The polymerization of these monomers can be achieved through various methods, including reversible addition-fragmentation chain transfer (RAFT) polymerization and transition metal-mediated coupling reactions. acs.orgfrontiersin.org For instance, the RAFT polymerization of 2,5-dibromo-3-vinylthiophene (DB3VT), a derivative of this compound, allows for the synthesis of polymers with controlled molecular weights and low polydispersities. acs.org

The resulting polythiophenes often exhibit interesting electronic and photonic properties. mdpi.com The introduction of a vinylene linkage into the polymer main chain can lower the band gap compared to traditional polythiophenes. researchgate.net The properties of these polymers can be further tuned by modifying the side chains, which can influence solubility, processability, and solid-state packing. acs.orgd-nb.info For example, the synthesis of poly(3-alkylthiophenes) with specific regiochemistry can lead to highly ordered structures with improved electrical conductivities and charge mobilities. cmu.edu

Components in Organic Solar Cells (OSCs)

Polymers derived from this compound are investigated as donor materials in organic solar cells (OSCs). oalib.comscirp.org These polymers can be designed to have broad absorption spectra and appropriate energy levels for efficient charge separation when blended with acceptor materials. uwaterloo.caresearchgate.net The performance of OSCs is highly dependent on the properties of the donor polymer, including its light-harvesting capability, charge carrier mobility, and the morphology of the active layer. researchgate.netmdpi.comnih.gov

For instance, a novel semiconductor polymer based on an alkyl vinylthiophene derivative, (E)-1,2-di-(3-octyl-2-thienyl) vinylene (OTV), was electrosynthesized and studied as a potential donor component in a multilayer heterojunction OSC with C60 as the acceptor. oalib.comscirp.orgscirp.org Additionally, the strategic placement of fluorine atoms along the polythiophene backbone, derived from vinylthiophene precursors, has been shown to tune the energy levels, aggregation behavior, and morphological properties, leading to high-performance OSCs. acs.org One such study reported a power conversion efficiency (PCE) of 14.40% for an OSC based on a polythiophene derivative with a specific fluorine substitution pattern. acs.org

Table 1: Performance of an Organic Solar Cell with a Fluorinated Polythiophene Derivative

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (PCE) | 14.40% |

| Open-Circuit Voltage (Voc) | 0.87 V |

| Short-Circuit Current Density (Jsc) | 23.58 mA cm⁻² |

| Fill Factor (FF) | 0.70 |

Data from a study on regiospecific fluorination of polythiophene derivatives for OSCs. acs.org

Development of Dye-Sensitized Solar Cells (DSSCs)

Thiophene-based materials, including those derived from this compound, are integral to the development of dye-sensitized solar cells (DSSCs). mdpi.comacademicjournals.org In DSSCs, organic dyes act as sensitizers, absorbing light and injecting electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). academicjournals.org The molecular structure of the dye, particularly the π-conjugated spacer, plays a crucial role in the cell's performance. rsc.orgnih.gov

Table 2: Performance of a DSSC with a Thiophene-Containing Sensitizer

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (η) | 9.69% |

| Short-Circuit Current Density (Jsc) | 16.16 mA cm⁻² |

| Open-Circuit Voltage (Voc) | 830 mV |

| Fill Factor (FF) | 0.72 |

Data from a study on TBT-based organic sensitizers with thiophene (B33073) π-spacers. rsc.org

Polymeric Materials with Tuned Electronic Properties and Extended π-Structures

The polymerization of this compound and its derivatives allows for the creation of polymeric materials with tunable electronic properties and extended π-conjugated structures. wku.edu The electronic properties of these polymers, such as their HOMO and LUMO energy levels and bandgaps, can be systematically adjusted by modifying the chemical structure of the monomer units. researchgate.net

One approach to tuning these properties is through the synthesis of donor-acceptor (D-A) type conjugated polymers. researchgate.net By combining electron-donating units with electron-accepting units, it is possible to create low-bandgap polymers with broad absorption spectra. researchgate.net For example, copolymers containing oligothiophenes with electron-withdrawing ester groups have been synthesized, and their electronic properties were found to be influenced by the chain length of the oligothiophene units. researchgate.net Another strategy involves creating block copolymers with segments that can undergo further reactions, such as Suzuki coupling, to form extended π-structures. acs.orgfigshare.com For instance, a block copolymer of poly(methyl methacrylate) and poly(2,5-dibromo-3-vinylthiophene) was used to create a soluble composite with an extended π-structure. acs.org The incorporation of vinylene linkages between thiophene rings is another method to lower the band gap of the resulting polymers. researchgate.net

Specialized Functional Coatings and Hybrid Materials

Protein-Resistance Coatings Utilizing this compound Copolymers

Copolymers incorporating this compound derivatives have been explored for the development of protein-resistant coatings. scirp.orgscirp.org These coatings are crucial in various biomedical and biotechnological applications to prevent non-specific protein adsorption.

One approach involves the synthesis of amphiphilic block copolymers, such as poly(poly(ethylene glycol) methyl ether methacrylate)-b-poly(2,5-dibromo-3-vinylthiophene) (P(PEGMA)-b-poly(DB3VT)). acs.orgresearchgate.net These copolymers can self-assemble into core-shell nanoparticles in solution. acs.org The hydrophilic P(PEGMA) shell provides protein resistance, while the poly(DB3VT) core can be cross-linked to enhance stability. scirp.orgscirp.orgacs.orgresearchgate.net

In a related study, hydrophilic silica/copolymer nanoparticles (SiO2-g-P(PEGMA)-b-P(PEG)) were prepared for use as protein-resistant coatings. scirp.orgscirp.org While this specific study did not directly use this compound, it referenced the synthesis of P(PEGMA)-b-poly(2,5-dibromo-3-vinylthiophene) as an example of well-defined block copolymers for creating uniform cross-linked nanoparticles. scirp.orgscirp.orgresearchgate.net The principle of using a hydrophilic polymer shield, often based on poly(ethylene glycol) (PEG), is a common strategy for achieving protein resistance. mpi-cbg.de

Surface Modification of Silicon Quantum Dots with this compound Ligands for Excitation Energy Transfer

The functionalization of silicon quantum dots (SiQDs) with organic ligands is a critical area of research, aimed at enhancing their stability and tailoring their optoelectronic properties for various applications. rsc.org this compound has emerged as a significant ligand for this purpose, acting as a surface-bound antenna that facilitates ultrafast electron or excitation energy transfer across the silicon quantum dot interface. acs.orgnih.gov This modification is crucial for developing new hybrid nanomaterials for potential use in optoelectronics and light-harvesting devices. nih.gov

In a notable study, SiQDs with a crystalline spherical core of approximately 2 nm were functionalized with this compound. The process involved an advanced two-step wet-chemistry procedure. Initially, gas-phase synthesized SiQDs of about 5 nm were subjected to a size-controlling etching process using hydrofluoric acid (HF). This was followed by the thermal hydrosilylation of the now hydride-terminated SiQD surface with 3-ethynylthiophene, which, upon reaction, forms the this compound ligand attached to the SiQD surface. acs.org

The resulting this compound-terminated SiQDs exhibit distinct photophysical properties. They emit a blue photoluminescence (PL) at around 460 nm, with a moderate quantum yield of approximately 23% and a lifetime of 1.3 ns. acs.org The interplay between the electronically excited states of the this compound ligands and the conduction band states of the SiQD core was investigated using femtosecond transient absorption spectroscopy. These studies revealed that the ligands can mediate extremely fast electron transfer or excitation energy transfer across the SiQD interface. acs.org This mechanism is distinct from those observed in other systems, such as 3-aminopropenyl-terminated SiQDs, where an excited-state charge transfer occurs between the linker's delocalized π electrons and the Si core excitons. nih.gov The ability of the this compound ligand to act as an antenna is a key finding, highlighting its role in enhancing the photophysical properties of the quantum dots for advanced applications. rsc.orgnih.gov

| Property | Value |

| SiQD Core Size | ~2 nm |

| Photoluminescence (PL) Emission | ~460 nm (Blue) |

| Quantum Yield (QY) | ~23% |

| PL Lifetime | 1.3 ns |

| Functionalization Method | Thermal hydrosilylation |

| Precursor Ligand | 3-Ethynylthiophene |

Fluorescent Probes and Chemical Sensors

7-Alkylamino-3-vinylthiophene Coumarin (B35378) Derivatives as Fluorescent Dyes

Coumarin derivatives are a significant class of fluorescent dyes used in various scientific and technological fields. uminho.pt The introduction of a vinylthiophene bridge at the 3-position of the coumarin scaffold, particularly in 7-alkylamino derivatives, has led to the development of novel dyes with enhanced properties. google.com These 7-alkylamino-3-vinylthiophene coumarin compounds are designed based on a Donor-π bridge-Acceptor (D-π-A) architecture, which effectively extends the delocalization of π electrons between the electron-donating 7-alkylamino coumarin moiety and the thiophene group. google.com This extended conjugation is a significant improvement over dyes where the thiophene group is directly bonded to the coumarin ring, as it overcomes limitations in orbital coalescence and results in absorption bands at longer wavelengths and increased molar extinction coefficients. google.com

A general formula for these fluorescent dyes is presented in a patent, describing 7-alkylamino-3-vinylthiophene and 7-alkylamino-3-vinyl dithiophene coumarin compounds. google.com The synthesis methods for these dyes are noted to be simple, effective, and result in high reaction yields at a low production cost. google.com

These specialized coumarin derivatives have promising applications as fluorescent dyes for tagging biomolecules in research and diagnostics. google.com Their enhanced photophysical properties also make them suitable candidates for use in dye-sensitized solar cells (DSSCs) for energy production. google.com The development of these compounds represents an advancement in the field of fluorescent probes, offering alternatives to traditional coumarin dyes with potentially superior performance in various applications, including biochemistry and molecular biology. google.comnih.gov

| Compound Class | General Structure Features | Potential Applications |

| 7-Alkylamino-3-vinylthiophene Coumarin Derivatives | Donor: 7-Alkylamino groupπ-Bridge: Vinylthiophene groupAcceptor: Coumarin scaffold | Tagging Biomolecules, Dye-Sensitized Solar Cells (DSSCs) |

Conclusion and Future Research Directions

Summary of Key Academic Contributions to 3-Vinylthiophene Chemistry

The academic exploration of this compound has primarily centered on its role as a versatile monomer for synthesizing novel conjugated polymers. A significant contribution has been the development of various synthetic routes to the monomer itself. Methods such as the Wittig reaction involving 3-thiophenecarboxaldehyde (B150965) have been established, alongside other approaches like the Peterson olefination of (trimethylsilyl)methyl Grignard reagents with aldehyde precursors, which has demonstrated high yields on a gram scale. acs.org Another efficient two-step synthesis involves the conversion of 3-(2-bromoethyl)thiophene (B1589064) to the vinyl derivative.

In the realm of polymerization, a pivotal academic achievement has been the application of controlled polymerization techniques to this compound and its derivatives. Notably, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully employed to polymerize this compound, as well as its substituted analogues like 2,5-dibromo-3-vinylthiophene. acs.orgfigshare.comacs.org This has enabled the synthesis of well-defined block copolymers with low polydispersity, such as poly(methyl methacrylate)-b-poly(2,5-dibromo-3-vinylthiophene), opening avenues for creating structured nanomaterials. acs.org These controlled polymerization methods represent a significant step forward from conventional free-radical polymerization, which often yields polymers with less defined structures.

Furthermore, research into the electropolymerization of alkyl vinylthiophene derivatives has expanded the toolbox for creating thin films of conductive polymers, with potential applications in organic solar cells. scirp.org The synthesis of polythiophene derivatives with conjugated thienylene vinyl side-chains has also been a notable contribution, leading to polymers with exceptionally broad absorption bands, a desirable characteristic for photovoltaic materials. researchgate.net

Identification of Remaining Challenges in Synthesis and Polymerization

Despite the progress, significant challenges persist in both the synthesis of the this compound monomer and its subsequent polymerization.

Polymerization: In polymerization, achieving precise control over the polymer's molecular weight, regioregularity, and architecture remains a key challenge. While techniques like RAFT offer improved control, challenges associated with conventional methods like emulsion, bulk, and suspension polymerization, such as poor site recognition for target ions in imprinted polymers, highlight the need for further refinement. acs.orgmdpi.com For poly(3-alkylthiophenes), it is well-established that regioregularity is crucial for achieving high charge carrier mobility, and similar control is essential for unlocking the full potential of poly(this compound)-based materials. researchgate.net The development of living polymerization methods for this compound that are both efficient and scalable is an ongoing area of research. Furthermore, the inherent reactivity of the vinyl group can sometimes lead to side reactions or cross-linking, complicating the polymerization process and affecting the properties of the resulting polymer.

Future Prospects for Novel Materials Design and Applications

The unique structure of this compound, combining a thiophene (B33073) ring with a polymerizable vinyl group, offers exciting prospects for the design of novel materials with tailored properties for a range of applications.

Copolymers and Composites: A significant area of future research lies in the development of copolymers that incorporate this compound with other monomers. This approach allows for the fine-tuning of the electronic and physical properties of the resulting materials. For example, block copolymers synthesized via RAFT polymerization, such as those containing poly(ethylene glycol) or poly(methyl acrylate) segments alongside poly(this compound) derivatives, can self-assemble into well-defined nanostructures. acs.orgmdpi.com These structured materials could find applications in areas such as non-volatile organic field-effect transistor (OFET) memory devices. mdpi.com

The creation of composites is another promising avenue. For instance, composites of donor-acceptor polymers derived from thieno[3,2-b]thiophene (B52689) with activated carbon have been explored as anode materials for lithium-ion batteries. mdpi.com Similarly, designing composites of poly(this compound) with nanomaterials like carbon nanotubes or quantum dots could lead to hybrid materials with enhanced charge transport and optical properties for use in photovoltaics and sensors. researchgate.net

Applications in Organic Electronics and Photonics: The primary application focus for poly(this compound) and its derivatives is in organic electronics. The potential for these materials in organic solar cells (OSCs) is a major driver of research. scirp.org By modifying the polymer backbone or side chains, it is possible to tune the bandgap and energy levels to better match the solar spectrum and improve power conversion efficiencies. The development of polymers with broad absorption bands is a key goal in this area. researchgate.net

In addition to solar cells, these materials are promising for OFETs, where high charge mobility is a critical parameter. chainwalkingcn.com The ability to process these polymers from solution offers a significant advantage for the fabrication of low-cost, large-area, and flexible electronic devices. Furthermore, the unique optical properties of some poly(this compound)-based materials suggest potential applications in photonics, such as in organic light-emitting diodes (OLEDs) and as components in optical coatings.

Emerging Avenues in Theoretical and Mechanistic Understanding

To accelerate the development of new materials based on this compound, a deeper theoretical and mechanistic understanding of its properties and polymerization behavior is crucial.